![molecular formula C6H12ClF2N B1394494 3-Difluoromethylpiperidine hydrochloride CAS No. 1093759-69-3](/img/structure/B1394494.png)
3-Difluoromethylpiperidine hydrochloride
Overview
Description
3-Difluoromethylpiperidine hydrochloride, also known as DFMPH, is a chemical compound that has gained significant attention in the field of chemical and pharmaceutical research. It has a molecular weight of 171.62 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 3-Difluoromethylpiperidine hydrochloride is C6H12ClF2N . The InChI key is DCSDOLONHQYNBB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Difluoromethylpiperidine hydrochloride is a solid at room temperature . It is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
1. Application in Organic Geochemistry
Robl and Davis (1993) discuss a technique for concentrating and isolating dispersed organic matter using HF and HCl, where HCl acts as a pretreatment to remove carbonate minerals. This technique is relevant in the field of organic geochemistry for demineralizing samples like coal and oil shale. The HF-HCl maceration method leaves the organic matter largely unaltered, an essential aspect when studying the chemistry of organic concentrates (Robl & Davis, 1993).
2. Role in Pharmaceutical and Agrochemical Compounds Synthesis
Cho et al. (2010) highlight the importance of the trifluoromethyl (CF3) group in pharmaceutical and agrochemical compound design. They developed an efficient method for adding CF3 groups to a range of aryl substrates, using a palladium catalyst. The trifluoromethyl group, similar in functionality to difluoromethyl groups in compounds like 3-Difluoromethylpiperidine hydrochloride, influences the properties of organic molecules, increasing their applicability in pharmaceuticals and agrochemicals (Cho et al., 2010).
3. Synthetic Pathway to Difluoropiperidines
Verniest et al. (2008) describe a new synthetic pathway toward 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This method involves electrophilic fluorination and hydride reduction, leading to the production of 3,3-difluoropiperidines in good yields. These findings are significant in organic and medicinal chemistry, demonstrating the versatility and potential applications of difluorinated piperidines, related to compounds like 3-Difluoromethylpiperidine hydrochloride (Verniest et al., 2008).
4. Photoredox Systems for Catalytic Fluoromethylation
Koike and Akita (2016) discuss the development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. The research highlights the use of fluoromethyl groups (CF2H) in pharmaceuticals and agrochemicals, demonstrating the growing interest in methods for introducing these groups into various molecular frameworks. This research provides insights into the potential applications of fluoromethylated compounds like 3-Difluoromethylpiperidine hydrochloride in synthesizing organofluorine compounds (Koike & Akita, 2016).
Safety and Hazards
properties
IUPAC Name |
3-(difluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSDOLONHQYNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693518 | |
Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethylpiperidine hydrochloride | |
CAS RN |
1093759-69-3, 1427455-16-0 | |
Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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